molecular formula C25H29ClN4O3S B2997927 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894881-64-2

2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2997927
M. Wt: 501.04
InChI Key: DTSPMXIXEZLEEG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C25H29ClN4O3S and its molecular weight is 501.04. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound mentioned is structurally related to a class of compounds explored for their unique synthetic routes and properties. For instance, research on the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones reveals methodologies for transforming esters into acids, which are then converted into acyl chlorides and further into various functional groups through reactions with different agents, showcasing the versatility of spiro compounds in organic synthesis (Kuroyan, Pogosyan, & Grigoryan, 1995). Similarly, studies on the direct synthesis of 2-oxazolines from carboxylic acids using triazine under mild conditions provide insights into efficient methods for generating compounds with potential applications in various fields (Bandgar & Pandit, 2003).

Antiviral and Antimicrobial Activities

Research into the design, synthesis, and evaluation of furan-substituted spirothiazolidinones against influenza A/H3N2 virus highlights the potential antiviral applications of spiro compounds. These studies identified analogues with significant inhibitory effects, contributing to the understanding of structure-activity relationships in antiviral drug design (Apaydın et al., 2021). Furthermore, the synthesis and biological evaluation of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers, which exhibited antimicrobial activities, suggest the utility of such compounds in creating sterile and biologically active fabrics, indicating the broad applicability of these compounds beyond traditional pharmaceutical uses (Khalifa et al., 2015).

Potential Therapeutic Applications

The development of a novel series of anticancer and antidiabetic spirothiazolidines analogs exemplifies the exploration of spiro compounds in therapeutic contexts. Certain compounds in this series have shown significant anticancer activities against breast and liver carcinoma cell lines, as well as antidiabetic properties, demonstrating the potential of spiro compounds in addressing diverse health conditions (Flefel et al., 2019).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O3S/c1-4-15-34-23-22(17-5-7-18(26)8-6-17)28-25(29-23)11-13-30(14-12-25)24(31)27-20-10-9-19(32-2)16-21(20)33-3/h5-10,16H,4,11-15H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSPMXIXEZLEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC)N=C1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

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